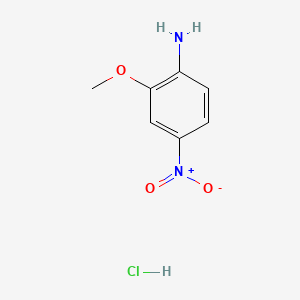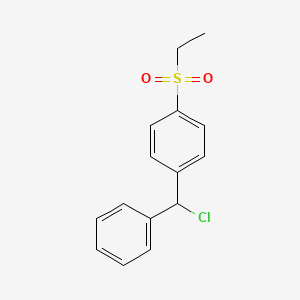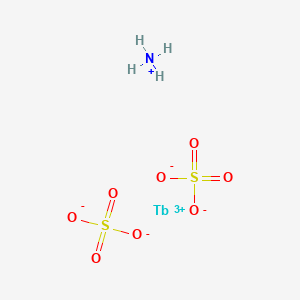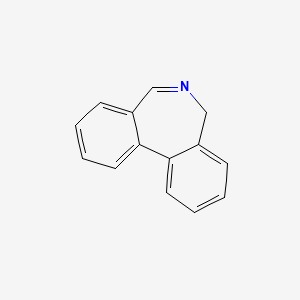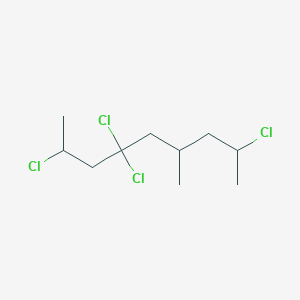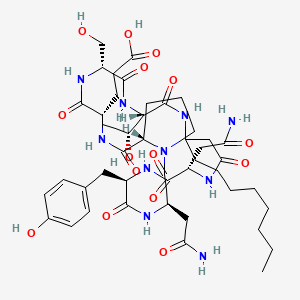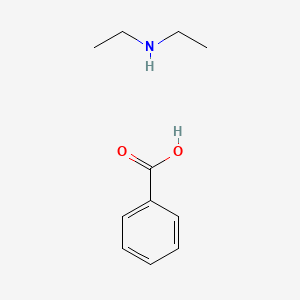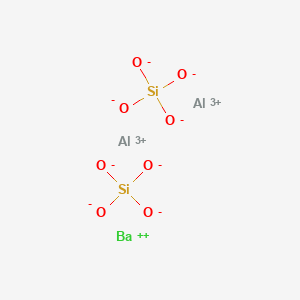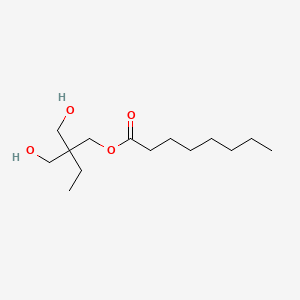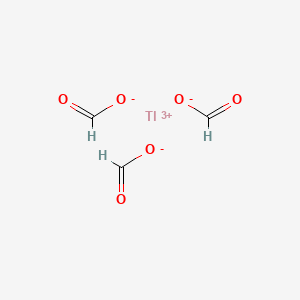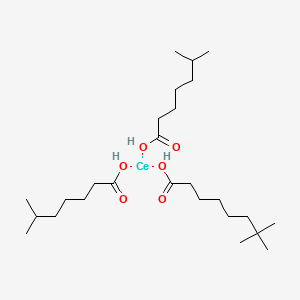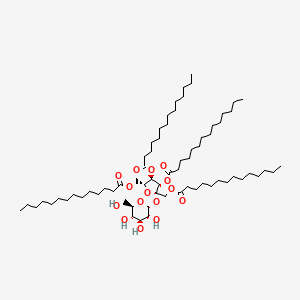
Sucrose tetramyristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose tetramyristate is a chemical compound derived from sucrose, a common disaccharide composed of glucose and fructose This compound is formed by esterifying sucrose with myristic acid, a saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sucrose tetramyristate typically involves the esterification of sucrose with myristic acid. This reaction can be catalyzed by acid or base catalysts. The process generally requires the following steps:
Activation of Myristic Acid: Myristic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Esterification: The activated myristic acid reacts with sucrose in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), under reflux conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The reaction mixture is purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be explored to achieve selective esterification and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose tetramyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield sucrose and myristic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the ester bonds, where nucleophiles replace the myristic acid moieties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Sucrose and myristic acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sucrose tetramyristate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other sucrose esters.
Biology: The compound is used in studies related to lipid metabolism and enzyme activity. It can also be employed as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also explored as a biodegradable surfactant in cleaning products.
Wirkmechanismus
The mechanism of action of sucrose tetramyristate involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery applications, this compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active drug at the target site.
Vergleich Mit ähnlichen Verbindungen
Sucrose tetramyristate can be compared with other sucrose esters, such as sucrose monostearate, sucrose palmitate, and sucrose laurate These compounds share similar amphiphilic properties but differ in their fatty acid chain lengths and degrees of esterification
List of Similar Compounds
- Sucrose monostearate
- Sucrose palmitate
- Sucrose laurate
- Sucrose oleate
- Sucrose erucate
Eigenschaften
CAS-Nummer |
94139-17-0 |
|---|---|
Molekularformel |
C68H126O15 |
Molekulargewicht |
1183.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C68H126O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-58(70)77-54-57-65(80-60(72)51-47-43-39-35-31-27-23-19-15-11-7-3)66(81-61(73)52-48-44-40-36-32-28-24-20-16-12-8-4)68(82-57,83-67-64(76)63(75)62(74)56(53-69)79-67)55-78-59(71)50-46-42-38-34-30-26-22-18-14-10-6-2/h56-57,62-67,69,74-76H,5-55H2,1-4H3/t56-,57-,62-,63+,64-,65-,66+,67-,68+/m1/s1 |
InChI-Schlüssel |
CJGVTIKLCFYWDK-USTMQPAESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


